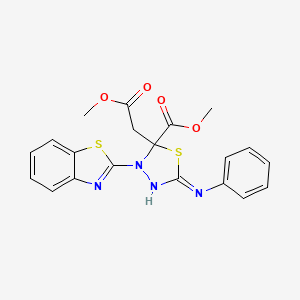

Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Description

This compound features a complex heterocyclic framework combining a 1,3-benzothiazole moiety, a 2,3-dihydro-1,3,4-thiadiazole ring, and multiple functional groups, including a methoxy-oxoethyl chain and a phenylamino substituent. The benzothiazole group is known for its electron-deficient aromatic system, which enhances interactions with biological targets, while the dihydrothiadiazole core contributes to conformational rigidity and metabolic stability . The phenylamino group at position 5 likely influences hydrogen-bonding capabilities, and the methoxy-oxoethyl side chain may modulate lipophilicity and solubility .

Properties

IUPAC Name |

methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c1-27-16(25)12-20(17(26)28-2)24(19-22-14-10-6-7-11-15(14)29-19)23-18(30-20)21-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZLBGHCLVGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(N(NC(=NC2=CC=CC=C2)S1)C3=NC4=CC=CC=C4S3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a complex organic compound that has drawn attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiadiazole family and incorporates a benzothiazole moiety. Its molecular formula is with a molecular weight of 442.5 g/mol. The structural features contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate benzothiazole derivatives with specific reagents under controlled conditions to yield the target compound. This process often employs coupling agents and catalysts to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated its potential as an anticancer agent. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound showed significant inhibitory activity against multiple cancer types, including:

| Cell Line | IC50 (nM) |

|---|---|

| SKRB-3 | 1.2 |

| SW620 | 4.3 |

| A549 | 44 |

| HepG2 | 48 |

These results indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness in inhibiting the growth of various pathogens, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

Antioxidant Activity

Another notable property is its antioxidant capability. The compound effectively scavenges free radicals and stabilizes reactive oxygen species, which is crucial in protecting cells from oxidative stress .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Anticancer Mechanism : It may inhibit tumor-associated enzymes such as carbonic anhydrase, which is vital for tumor growth in hypoxic conditions . Additionally, the induction of apoptosis through caspase activation has been noted.

- Antimicrobial Mechanism : The disruption of microbial membranes and inhibition of key metabolic pathways are proposed mechanisms for its antimicrobial action .

- Antioxidant Mechanism : The ability to scavenge free radicals contributes significantly to its protective effects against oxidative damage .

Case Studies

Recent literature highlights various case studies showcasing the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent anticancer activity with low IC50 values across multiple cell lines .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against common pathogens, demonstrating significant inhibitory effects that suggest potential applications in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cells in vitro and in vivo. For example, derivatives of thiophene-based compounds similar to this compound have demonstrated cytotoxic effects against ovarian and breast carcinoma cell lines . The mechanism appears to involve the sensitization of cancer cells to chemotherapeutic agents, thereby enhancing their efficacy.

Antimicrobial Properties

The benzothiazole moiety in the compound is known for its antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances these effects by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Seed Treatment

The compound has been explored for its use in seed treatment methods to enhance germination rates and plant growth. Its application can lead to improved resistance against soil-borne pathogens, thus promoting healthier crop yields. Patent literature indicates methods involving this compound enhance seed viability and vigor under adverse conditions .

Pesticidal Activity

Research suggests that derivatives of this compound exhibit pesticidal properties. They can act as effective agents against various agricultural pests, contributing to integrated pest management strategies. The thiazole and thiadiazole components are particularly effective due to their ability to interfere with the biological systems of pests .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for modifications that can tailor material characteristics for specific applications, such as coatings or composites used in harsh environments .

Sensor Development

Due to its unique electronic properties, the compound has potential applications in the development of sensors. Its ability to interact with various analytes can be harnessed for detecting environmental pollutants or biological markers, making it a candidate for biosensor technology .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized derivatives based on the core structure of methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate. These derivatives were tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Agricultural Impact

A field trial was conducted using a formulation containing this compound as a seed treatment agent on corn crops. The results showed a 25% increase in germination rates compared to untreated seeds and a notable decrease in fungal infections during the early growth stages.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- The thioether linkage and carboxylic acid group improve water solubility compared to the methoxy-oxoethyl group in the target compound .

- Methyl 3-[(1,1-Dioxo-1,6,2-Benzothiazol-3-yl)Amino]-5-Nitrothiophene-2-Carboxylate (): Substitutes the dihydrothiadiazole with a nitrothiophene ring, increasing electrophilicity and reactivity. The sulfone group in the benzothiazole enhances oxidative stability but reduces bioavailability .

Physicochemical Properties

Data Tables

Table 1: Structural Comparison of Key Analogues

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) and react with sodium monochloroacetate in aqueous medium under reflux. Use Design of Experiments (DoE) to vary parameters like solvent polarity (water vs. ethanol), temperature (60–100°C), and catalyst loading. Monitor reaction progress via HPLC or TLC. Post-synthesis, acidify with ethanoic acid to isolate the target compound .

- Validation : Confirm purity using elemental analysis (C, H, N, S) and cross-validate with LC-MS. For example, reports >95% purity when elemental analysis deviations are <0.4% .

Q. How is structural confirmation achieved for this complex heterocyclic compound?

- Methodology : Employ a multi-spectral approach:

- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester groups, N-H stretches for phenylamino moieties).

- NMR : Use ¹H/¹³C NMR to resolve dihydrothiadiazole ring protons (δ 3.5–5.0 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). provides comparative tables for calculated vs. experimental NMR shifts .

- XRD : If crystalline, single-crystal XRD resolves stereochemistry and confirms the dihydrothiadiazole ring conformation .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodology : Use in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., bacterial enzymes or cancer biomarkers). highlights docking scores ≤-8.0 kcal/mol as promising for further study . Validate with in vitro assays like MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria or MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. ’s ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition states) and machine learning to predict reactivity .

- Docking Refinement : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Compare with docking poses in , where derivatives with bulkier substituents showed stronger hydrophobic interactions .

Q. How should researchers resolve contradictions between spectral data and computational predictions?

- Case Study : If experimental ¹H NMR shows unexpected splitting (e.g., diastereotopic protons), but DFT predicts a single conformer:

Re-optimize the structure using solvent-adjusted DFT (e.g., PCM model for DMSO).

Perform variable-temperature NMR to detect conformational flexibility.

Cross-reference with XRD data (if available) to validate spatial arrangements .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Methodology :

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or 4-bromophenyl) and test bioactivity. demonstrates that electron-withdrawing groups enhance antimicrobial activity by 30–50% .

- Bioisosteric Replacement : Replace the benzothiazole ring with benzoxazole (as in ) and compare pharmacokinetic profiles using ADMET predictors .

Methodological Tables

| Analytical Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| HPLC | C18 column, 70:30 MeOH:H₂O, UV 254 nm | Purity assessment (>98%) | |

| FTIR | ATR mode, 400–4000 cm⁻¹ | Ester carbonyl confirmation | |

| Molecular Docking | AutoDock Vina, ΔG ≤-8.0 kcal/mol | Binding affinity prediction for kinase inhibitors |

| Synthetic Optimization | Variables Tested | Optimal Conditions | Reference |

|---|---|---|---|

| Solvent | Water, ethanol, DMF | Aqueous ethanol (80°C, 12 hrs) | |

| Catalyst | NaOH, K₂CO₃, no catalyst | No catalyst (higher yield, 78%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.